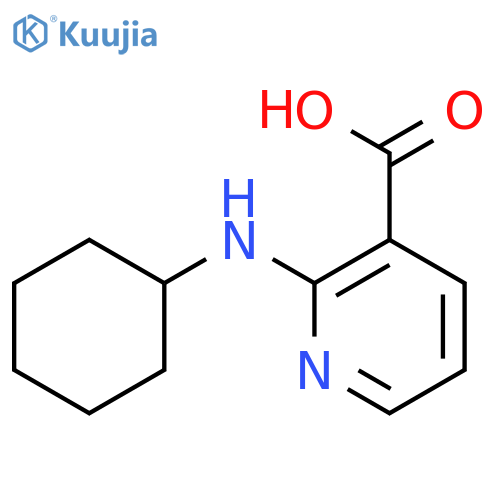

Cas no 35812-43-2 (2-(Cyclohexylamino)nicotinic acid)

2-(Cyclohexylamino)nicotinic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Cyclohexylamino)nicotinic acid

- 2-(cyclohexylamino)pyridine-3-carboxylic acid

- 35812-43-2

- Oprea1_081802

- AKOS000215622

- BRN 0479156

- SR-01000315894

- SR-01000315894-1

- Nicotinic acid, 2-(cyclohexylamino)-

- 5-22-13-00595 (Beilstein Handbook Reference)

- Oprea1_110974

- DTXSID70189351

- 2-(Cyclohexylamino)nicotinicacid

- S-217

- DB-093352

- S 218

-

- MDL: MFCD01711773

- インチ: InChI=1S/C12H16N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14)(H,15,16)

- InChIKey: INQLAEJSGOOWOP-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)NC2=C(C=CC=N2)C(=O)O

計算された属性

- せいみつぶんしりょう: 220.12100

- どういたいしつりょう: 220.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 62.2Ų

じっけんとくせい

- PSA: 62.22000

- LogP: 2.59740

2-(Cyclohexylamino)nicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 053231-500mg |

2-(Cyclohexylamino)nicotinic acid |

35812-43-2 | 500mg |

$237.00 | 2023-09-10 | ||

| Alichem | A029205939-5g |

2-(Cyclohexylamino)nicotinic acid |

35812-43-2 | 95% | 5g |

$463.50 | 2023-09-02 | |

| Matrix Scientific | 053231-2.5g |

2-(Cyclohexylamino)nicotinic acid |

35812-43-2 | 2.5g |

$720.00 | 2023-09-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734350-1g |

2-(Cyclohexylamino)nicotinic acid |

35812-43-2 | 98% | 1g |

¥1264.00 | 2024-05-17 |

2-(Cyclohexylamino)nicotinic acid 関連文献

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

2-(Cyclohexylamino)nicotinic acidに関する追加情報

Introduction to CAS No. 35812-43-2: 2-(Cyclohexylamino)nicotinic Acid

CAS No. 35812-43-2, commonly referred to as 2-(Cyclohexylamino)nicotinic acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of nicotinic acid, a well-known precursor to niacin (vitamin B3), and incorporates a cyclohexylamino group at the second position of the nicotinic acid structure. The cyclohexylamino group introduces unique chemical properties, making this compound a valuable subject for research and potential applications in drug development.

The structure of 2-(Cyclohexylamino)nicotinic acid consists of a pyridine ring with a carboxylic acid group at position 6 and an amino group substituted with a cyclohexyl moiety at position 2. This substitution pattern not only enhances the compound's stability but also influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have highlighted the importance of such structural modifications in improving the bioavailability and efficacy of drugs targeting specific biological pathways.

One of the most promising applications of CAS No. 35812-43-2 lies in its potential as a precursor for the synthesis of more complex molecules with therapeutic potential. For instance, researchers have explored its use in developing agents that modulate nicotinamide adenine dinucleotide (NAD+) levels, a coenzyme involved in numerous cellular processes, including energy production and DNA repair. By influencing NAD+ metabolism, compounds like 2-(Cyclohexylamino)nicotinic acid could play a role in treating age-related diseases, neurodegenerative disorders, and metabolic syndromes.

Recent advancements in synthetic chemistry have also led to novel methods for synthesizing CAS No. 35812-43-2. Traditional approaches involved multi-step reactions with low yields, but modern techniques leveraging catalytic asymmetric synthesis and microwave-assisted reactions have significantly improved both efficiency and scalability. These innovations are crucial for transitioning from laboratory-scale synthesis to industrial production, ensuring that 2-(Cyclohexylamino)nicotinic acid remains accessible for further research and development.

In terms of biological activity, CAS No. 35812-43-2 has shown potential as an inhibitor of certain enzymes involved in inflammation and oxidative stress. Preclinical studies have demonstrated its ability to reduce pro-inflammatory cytokines in vitro, suggesting its utility in anti-inflammatory therapies. Furthermore, its ability to scavenge free radicals makes it a candidate for antioxidant formulations aimed at protecting cells from oxidative damage.

The pharmacokinetic profile of CAS No. 35812-43-2 has been extensively studied using animal models. Results indicate moderate absorption following oral administration, with significant bioavailability due to efficient intestinal uptake mechanisms. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites that retain some biological activity. This understanding is critical for designing dosage regimens that maximize therapeutic efficacy while minimizing adverse effects.

Another area of active research involves the use of CAS No. 35812-43-2 as a building block for constructing heterocyclic compounds with diverse functionalities. By incorporating this compound into larger molecular frameworks, chemists can create molecules with enhanced selectivity for specific biological targets, such as G protein-coupled receptors (GPCRs) or ion channels.

In conclusion, CAS No. 35812-43-2 (2-(Cyclohexylamino)nicotinic acid) is a versatile compound with significant potential in drug discovery and development. Its unique chemical structure, favorable pharmacokinetic properties, and diverse biological activities make it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to contribute meaningfully to advancements in medicine and healthcare.

35812-43-2 (2-(Cyclohexylamino)nicotinic acid) 関連製品

- 904813-60-1(2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID)

- 460363-30-8(2-(cyclopentylamino)pyridine-3-carboxylic acid)

- 885275-12-7(2-(propan-2-yl)aminopyridine-3-carboxylic acid)

- 460044-25-1(2-(tert-Butylamino)nicotinic acid)

- 952959-27-2(4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid)

- 81532-47-0(2-Chloro-4-methoxy-5H,6H,7H-cyclopenta[d]pyrimidine)

- 79660-84-7(6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile)

- 899981-72-7(methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)

- 870694-37-4((1S)-1-(5-bromopyridin-2-yl)ethan-1-ol)

- 899975-07-6(N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)